Cas no 141940-37-6 (tert-Butyl 4-(Trifluoromethyl)phenylcarbamate)

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[4-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
- N-BOC-4-TRIFLUOEMETHYLANILINE
- TERT-BUTYL 2-NITRO-4-(TRIFLUOROMETHYL)PHENYLCARBAMATE
- tert-Butyl 2-nitro-4-(trifluoromethyl)-phenylcarbamate
- Tert-butyl 4-(trifluoromethyl)phenylcarbamate
- Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
- tert-Butyl (4-(trifluoromethyl)phenyl)carbamate
- tert-Butyl 4-(trifluoromethyl)-phenylcarbamate
- N-(tert-Butoxycarbonyl)-4-(trifluoromethyl)aniline
- 4-(boc-amino)benzotrifluoride
- FZVYCWGVGYAURC-UHFFFAOYSA-N
- 4112AH
- 4-t-butoxycarbonylaminobenzotrifluoride
- RL01742
- NE23506
- tert-butyl 4-trifluoromethylph
- Z1238547878
- CHEMBL4103407
- tert-Butyl(4-(trifluoromethyl)phenyl)carbamate
- N-Boc-4-(trifluoromethyl)aniline
- 1-(Boc-amino)-4-(trifluoromethyl)benzol
- 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate
- SY197339
- EN300-83010
- Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
- n-(tert-butoxycarbonyl)-4-aminobenzotrifluoride
- DTXSID401199654
- tert-butyl 4-trifluoromethylphenylcarbamate
- MFCD09859792
- SB33485
- J-524663
- CS-M2831
- AKOS013894630
- AS-72737
- 141940-37-6
- tert-butyl[4-(trifluoromethyl)phenyl]carbamate
- Carbamic acid, [4-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
- SCHEMBL1138925
- DB-063409
- tert-Butyl 4-(Trifluoromethyl)phenylcarbamate
-
- MDL: MFCD09859792
- インチ: 1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
- InChIKey: FZVYCWGVGYAURC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(F)F
計算された属性
- せいみつぶんしりょう: 306.08300
- どういたいしつりょう: 261.09766318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- PSA: 84.15000
- LogP: 4.55680
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate セキュリティ情報
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049436-5g |
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate |
141940-37-6 | 98% | 5g |
¥776 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90250-5g |
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate |
141940-37-6 | 98% | 5g |
¥5552.0 | 2023-09-06 | |
abcr | AB459671-5g |
tert-Butyl 4-(trifluoromethyl)-phenylcarbamate; . |
141940-37-6 | 5g |
€108.70 | 2025-02-21 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1742-1g |
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate |
141940-37-6 | 96% | 1g |
¥769.47 | 2025-01-22 | |
Enamine | EN300-83010-0.1g |
tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate |
141940-37-6 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM588-50mg |
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate |
141940-37-6 | 98% | 50mg |
55.0CNY | 2021-07-14 | |
Apollo Scientific | PC408239-1g |
tert-Butyl 4-(trifluoromethyl)phenylcarbamate |
141940-37-6 | 98% | 1g |
£17.00 | 2025-02-21 | |
Alichem | A019131664-5g |
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate |
141940-37-6 | 98% | 5g |
294.00 USD | 2021-06-16 | |
TRC | T135788-100mg |
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate |
141940-37-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90250-1g |
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate |
141940-37-6 | 98% | 1g |
¥1852.0 | 2023-09-06 |
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
tert-Butyl 4-(Trifluoromethyl)phenylcarbamateに関する追加情報
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate (CAS No. 141940-37-6): A Comprehensive Overview
tert-Butyl 4-(Trifluoromethyl)phenylcarbamate (CAS No. 141940-37-6) is a versatile compound with significant applications in the fields of pharmaceuticals, organic synthesis, and materials science. This compound, also known as Boc-4-CF3Ph-NH2, is characterized by its unique structure, which includes a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl ring. The combination of these functional groups endows the compound with a range of desirable properties, making it a valuable intermediate in various synthetic processes.
The tert-butyl carbamate group is widely recognized for its ability to protect amino functionalities in organic synthesis. This protection is crucial in multi-step syntheses where the presence of free amino groups could lead to unwanted side reactions or degradation. The trifluoromethyl substituent, on the other hand, imparts significant electronic and steric effects, influencing the reactivity and stability of the molecule. These properties make tert-Butyl 4-(Trifluoromethyl)phenylcarbamate an attractive starting material for the synthesis of complex molecules, particularly those with biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of tert-Butyl 4-(Trifluoromethyl)phenylcarbamate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer activity by selectively targeting specific enzymes involved in tumor growth. The trifluoromethyl group plays a crucial role in enhancing the lipophilicity and metabolic stability of these derivatives, thereby improving their pharmacokinetic profiles.
In addition to its applications in drug discovery, tert-Butyl 4-(Trifluoromethyl)phenylcarbamate has found utility in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have reported the use of this compound as a building block for constructing highly ordered supramolecular assemblies with unique optical and electronic properties. The ability to fine-tune the electronic structure through the trifluoromethyl substituent allows for the design of materials with tailored functionalities, such as enhanced photoluminescence or improved charge transport.
The synthesis of tert-Butyl 4-(Trifluoromethyl)phenylcarbamate typically involves the reaction of 4-trifluoromethylaniline with di-tert-butyl dicarbonate (Boc2O). This reaction proceeds under mild conditions and yields high purity product, making it an accessible and reliable method for large-scale production. The ease of synthesis and high yield contribute to its widespread use in both academic and industrial settings.
Safety and handling considerations are essential when working with tert-Butyl 4-(Trifluoromethyl)phenylcarbamate. While it is not classified as a hazardous material, proper precautions should be taken to avoid exposure to skin or inhalation. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE), such as gloves and safety goggles.
In conclusion, tert-Butyl 4-(Trifluoromethyl)phenylcarbamate (CAS No. 141940-37-6) is a multifaceted compound with a wide range of applications in pharmaceuticals, organic synthesis, and materials science. Its unique chemical structure and versatile reactivity make it an indispensable tool for researchers and chemists working on innovative projects. As ongoing research continues to uncover new possibilities, this compound is likely to remain at the forefront of scientific advancements in these fields.
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